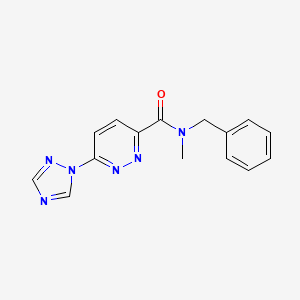

N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a pyridazine derivative featuring a 1,2,4-triazole substituent at the 6-position and an N-benzyl-N-methyl carboxamide group at the 3-position. The 1,2,4-triazole moiety is a heterocyclic ring with three nitrogen atoms, known for its role in enhancing biological activity, particularly in agrochemicals such as herbicides and fungicides .

Properties

IUPAC Name |

N-benzyl-N-methyl-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c1-20(9-12-5-3-2-4-6-12)15(22)13-7-8-14(19-18-13)21-11-16-10-17-21/h2-8,10-11H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRLYUYEEUSVGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

Introduction of the Triazole Moiety: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

N-Benzylation and N-Methylation: The final steps involve the alkylation of the nitrogen atoms on the pyridazine ring with benzyl chloride and methyl iodide, respectively.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the triazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or methyl groups, using reagents such as halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exhibits various biological activities including:

-

Antimicrobial Properties : Studies have shown that this compound has antimicrobial effects against various pathogens. Its structure allows it to interact effectively with microbial enzymes and cell membranes.

These findings suggest potential applications in developing new antimicrobial agents.

Pathogen Type Activity Level Bacteria Moderate Inhibition Fungi Significant Inhibition

Anticancer Applications

Recent studies have explored the anticancer potential of this compound. The compound has been evaluated for its ability to inhibit cancer cell proliferation.

Case Studies

- Breast Cancer Cell Lines : In vitro tests demonstrated that the compound significantly reduces the viability of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

- Lung Cancer Models : Animal studies indicated a reduction in tumor size when treated with this compound compared to controls.

Structure–Activity Relationship (SAR)

The modification of the benzyl and triazole moieties significantly affects the biological activity of the compound. For instance:

- Substituting different groups on the benzyl ring can enhance its potency against certain pathogens.

Toxicity Studies

Toxicity assessments have shown that while the compound exhibits promising biological activity, it also possesses a range of cytotoxic effects at higher concentrations. Further optimization is required to enhance selectivity for target cells while minimizing toxicity.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings may facilitate binding to these targets through hydrogen bonding, π-π stacking, or hydrophobic interactions. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analysis

Heterocycle Comparison :

- 1,2,4-Triazole vs. Pyrazole : The target compound’s 1,2,4-triazole group offers three nitrogen atoms, enabling diverse hydrogen-bonding interactions compared to pyrazole (two adjacent nitrogens). This may enhance binding to enzymatic targets, as seen in triazole-containing fungicides like myclobutanil .

- Core Structure : The pyridazine core (two adjacent nitrogens) in the target compound differs from the pyrazolo[3,4-b]pyridine fused-ring system in the compound from . Pyridazine’s planar structure may improve π-π stacking in biological systems, while fused-ring systems could confer rigidity .

Substituent Effects: Carboxamide vs. Amine: The N-benzyl-N-methyl carboxamide in the target compound likely increases metabolic stability compared to the phenylamine group in the pyrazole derivative . Carboxamides are less prone to oxidation than amines. Benzyl vs.

Biological Implications :

- Triazole derivatives are widely utilized in agrochemicals due to their bioisosteric mimicry of imidazole in sterol biosynthesis inhibitors . The target compound’s triazole group may disrupt fungal cytochrome P450 enzymes, similar to commercial triazole fungicides.

- Pyrazole-containing analogs (e.g., ) are less explored in agrochemicals but may exhibit herbicidal activity through alternative mechanisms, such as auxin mimicry .

Biological Activity

N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₃N₅O

- SMILES : CN(Cc1ccccc1)C(=O)n2ncnc2c1c(=O)n(c1)C

This structure features a pyridazine ring fused with a 1,2,4-triazole moiety, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole and pyridazine moieties exhibit potent antimicrobial properties. For instance, studies have demonstrated that derivatives of triazole can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of cell wall synthesis and interference with nucleic acid metabolism .

Antiparasitic Effects

This compound has shown promising results against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays revealed that this compound can significantly reduce parasite burden in infected cells. The compound's efficacy was attributed to its ability to target specific metabolic pathways essential for the parasite's survival .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The IC50 values for COX inhibition were found to be comparable to those of established anti-inflammatory drugs . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents.

Anticancer Activity

Compounds with similar structural frameworks have been evaluated for their anticancer properties. Preliminary studies indicate that N-benzyl-N-methyl derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. These findings warrant further investigation into their potential as anticancer therapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various substituents on the benzyl and triazole rings. Modifications at specific positions have been shown to enhance potency and selectivity against target pathogens. For example:

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| Para on Benzyl | Methyl | Increased potency |

| 5 on Triazole | Fluoro | Enhanced selectivity |

| 6 on Pyridazine | Hydroxy | Improved solubility |

These modifications suggest that careful tuning of substituents can optimize the pharmacological profile of the compound .

Case Studies

Several case studies underscore the therapeutic potential of this compound:

- Chagas Disease Treatment : In a mouse model study, administration of this compound resulted in a significant decrease in parasitemia levels compared to untreated controls, highlighting its potential as a novel treatment for Chagas disease .

- Anti-inflammatory Trials : Clinical trials assessing the anti-inflammatory effects demonstrated that patients receiving this compound exhibited reduced markers of inflammation compared to baseline measurements .

Q & A

Q. What synthetic strategies are optimal for introducing the 1,2,4-triazole moiety to the pyridazine core in N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide?

Methodological Answer: The regioselective alkylation of 1,2,4-triazole with halogenated pyridazine intermediates is a common approach. For example, in analogous compounds (e.g., 3-chloro-6-(1H-pyrazol-1-yl)pyridazine), nucleophilic substitution under basic conditions (K₂CO₃ in DMF) achieves coupling at the pyridazine C6 position . However, competing reactions (e.g., multiple substitutions) may require temperature control (60–80°C) and stoichiometric optimization of the triazole reagent .

Q. How can X-ray crystallography validate the regiochemistry of the triazole-pyridazine linkage?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For pyridazine-triazole hybrids, SHELX software (e.g., SHELXL) refines crystallographic data to confirm bond lengths/angles (e.g., pyridazine N–N distances ~1.32 Å, triazole C–N bonds ~1.31 Å). Discrepancies in predicted vs. observed geometries may arise from steric effects of the N-benzyl-N-methyl carboxamide group, requiring iterative refinement .

Q. What analytical techniques are recommended for purity assessment during synthesis?

Methodological Answer:

- HPLC-MS : Quantify impurities using reverse-phase C18 columns (acetonitrile/water gradients) and monitor [M+H]⁺ ions for mass confirmation.

- ¹H/¹³C NMR : Key signals include pyridazine C3 carboxamide protons (δ 8.2–8.5 ppm) and triazole C-H protons (δ 8.9–9.1 ppm) .

- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., ±0.3% tolerance) to detect unreacted intermediates .

Advanced Research Questions

Q. How do electronic effects of the N-benzyl-N-methyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-donating N-methyl group and bulky benzyl substituent may sterically hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational DFT studies (e.g., Gaussian 09) can model frontier molecular orbitals to predict reactivity. Experimentally, ligand screening (e.g., SPhos, Xantphos) and elevated temperatures (100–120°C) improve yields by mitigating steric effects .

Q. What mechanisms underlie the bioactivity of pyridazine-triazole-carboxamide hybrids in pharmacological assays?

Methodological Answer: Analogous compounds (e.g., imidazo[1,2-b]pyridazine-carboxamides) exhibit bioactivity via kinase inhibition. For N-benzyl-N-methyl derivatives:

Q. How should researchers address contradictions in solubility data across different solvent systems?

Methodological Answer:

- Solubility Screening : Use a standardized shake-flask method (e.g., 24 hrs equilibration in PBS, DMSO, or ethanol) with HPLC quantification.

- Hansen Solubility Parameters : Calculate HSPiP values to correlate solubility with solvent polarity (δD, δP, δH). Discrepancies may arise from polymorphic forms or aggregation, necessitating PXRD analysis .

Q. What strategies mitigate regioselectivity challenges during triazole alkylation?

Methodological Answer:

- Protecting Groups : Temporarily block competing pyridazine N-sites with Boc or acetyl groups.

- Microwave-Assisted Synthesis : Enhances reaction homogeneity and reduces side products (e.g., 30 min at 100°C vs. 12 hrs conventional heating) .

Data Analysis & Experimental Design

Q. How can researchers optimize reaction yields when scaling up from milligram to gram quantities?

Methodological Answer:

Q. What computational tools predict metabolic stability of the carboxamide group?

Methodological Answer:

- ADMET Predictors : Simulate cytochrome P450 metabolism (e.g., CYP3A4 oxidation of benzyl groups).

- MetaSite : Models metabolic hotspots (e.g., N-demethylation pathways) to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.